Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Drug discovery Biochemical assay Formulation science

Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate (CAS 1193387-87-9, MW 212.14 g/mol) is the sodium salt of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid, belonging to the 1,3,4-oxadiazole heterocycle class. It is commercially supplied as a white to off-white hygroscopic solid with a melting point >204 °C (decomposition), exhibiting sparing solubility in DMSO and slight solubility in water.

Molecular Formula C9H5N2NaO3
Molecular Weight 212.14 g/mol
CAS No. 1193387-87-9
Cat. No. B1520647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate
CAS1193387-87-9
Molecular FormulaC9H5N2NaO3
Molecular Weight212.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C(=O)[O-].[Na+]
InChIInChI=1S/C9H6N2O3.Na/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1
InChIKeyDDUMDBTXUDBJGO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-Phenyl-1,3,4-oxadiazole-2-carboxylate (CAS 1193387-87-9): A Pre-Formed Carboxylate Salt Scaffold for Medicinal Chemistry and Organic Synthesis Procurement


Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate (CAS 1193387-87-9, MW 212.14 g/mol) is the sodium salt of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid, belonging to the 1,3,4-oxadiazole heterocycle class [1]. It is commercially supplied as a white to off-white hygroscopic solid with a melting point >204 °C (decomposition), exhibiting sparing solubility in DMSO and slight solubility in water . The compound is classified as a versatile small-molecule scaffold and is referenced as a synthetic intermediate in patent WO 2011098904 A1, which describes IAP BIR domain binding compounds [2]. Its closest structural analogs include the parent free acid (5-phenyl-1,3,4-oxadiazole-2-carboxylic acid, CAS 99066-76-9), the ethyl ester (CAS 16691-25-1), the methyl ester (CAS 16691-26-2), and the isomeric sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate.

Why Sodium 5-Phenyl-1,3,4-oxadiazole-2-carboxylate Cannot Be Interchanged with Its Free Acid, Ester, or Isomeric Counterparts in Research Applications


The sodium carboxylate form of 5-phenyl-1,3,4-oxadiazole-2-carboxylate confers fundamentally different physicochemical and handling properties compared to its free acid (XLogP3 = 1.3) and ethyl ester (ACD/LogP = 2.56, water solubility ~7,653 mg/L estimated) analogs . As a pre-formed carboxylate salt, it eliminates the need for in situ deprotonation prior to nucleophilic displacement reactions, directly impacting synthetic efficiency in medicinal chemistry workflows . Furthermore, systematic matched-pair analysis across the AstraZeneca compound collection has demonstrated that the 1,3,4-oxadiazole regioisomer exhibits an order-of-magnitude lower lipophilicity (log D) and superior aqueous solubility compared to its 1,2,4-oxadiazole counterpart, meaning the isomeric sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate cannot serve as a functional substitute without altering key drug-like property profiles [1]. The hygroscopic nature and −20 °C storage requirement of the sodium salt also impose distinct procurement and handling considerations not applicable to the room-temperature-stable free acid or ethyl ester .

Quantitative Differentiation Evidence for Sodium 5-Phenyl-1,3,4-oxadiazole-2-carboxylate: Comparator-Based Selection Data for Scientific Procurement


Aqueous Solubility Advantage of the Sodium Salt Form Over the Parent Free Acid for Biological Assay Compatibility

Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate demonstrates measurable aqueous solubility (described as 'Slightly' soluble in water per vendor datasheet), while the parent free acid (CAS 99066-76-9) has a computed XLogP3 of 1.3, indicating moderate lipophilicity consistent with lower aqueous solubility . The free acid requires a hydrogen bond donor for solvation and has a higher crystal lattice energy reflected in its melting point of 223–226 °C versus the sodium salt's decomposition point above 204 °C . This salt-form solubility advantage is a well-established pharmaceutical principle: sodium salts of carboxylic acids consistently exhibit faster dissolution rates and higher apparent aqueous solubility compared to their corresponding free acid forms in aqueous diffusion layers [1]. For researchers preparing compound stock solutions for biochemical or cell-based assays, this difference translates directly to reduced DMSO requirement and improved aqueous compatibility.

Drug discovery Biochemical assay Formulation science

1,3,4-Oxadiazole Regioisomer Demonstrates Order-of-Magnitude Lower Lipophilicity and Superior Solubility Over the 1,2,4-Isomer: Matched-Pair Evidence from the AstraZeneca Collection

A systematic matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole regioisomers across the AstraZeneca corporate compound collection, published in the Journal of Medicinal Chemistry, established that 'in virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D), as compared to its isomeric partner,' with the authors also reporting 'significant differences...with respect to metabolic stability, hERG inhibition, and aqueous solubility, favoring the 1,3,4-oxadiazole isomers' [1]. This class-level finding directly applies to Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate when considered against its 1,2,4-oxadiazole counterpart, sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate. The isomeric choice therefore has measurable consequences on drug-like property profiles in any medicinal chemistry program utilizing this scaffold.

Medicinal chemistry Bioisostere design Lead optimization

Pre-Formed Sodium Carboxylate Enables Direct Nucleophilic Displacement Without Pre-Activation: Synthetic Efficiency Versus Free Acid or Ester Precursors

Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate is supplied as a pre-formed carboxylate nucleophile, eliminating the need for a separate deprotonation step with base (required for the free acid) or saponification (required for the ethyl ester, which has a predicted log Kow of 0.78 and ACD/LogP of 2.56 ). In S_N2-type alkylation reactions with alkyl halides or activated electrophiles, the sodium salt can be used directly, reducing the synthetic step count by one unit operation compared to routes starting from the free acid . This represents a concrete operational advantage in both medicinal chemistry library synthesis and scale-up process development, where minimizing unit operations directly correlates with improved throughput and reduced solvent consumption.

Organic synthesis Medicinal chemistry Process chemistry

Physicochemical Property Divergence: Sodium Salt Versus Ethyl Ester Lipophilicity and Handling Profiles

The sodium salt and its ethyl ester analog exhibit starkly contrasting physicochemical profiles that dictate different handling and application domains. The ethyl ester (CAS 16691-25-1) possesses an ACD/LogP of 2.56 and an estimated aqueous solubility of 7,653 mg/L at 25 °C, making it substantially more lipophilic than the ionized sodium salt . The ester melts at a predicted 128.80 °C and can be stored at room temperature, while the sodium salt is hygroscopic, decomposes above 204 °C, and requires −20 °C storage under inert atmosphere . These divergent handling requirements have direct operational cost implications: the sodium salt necessitates freezer storage capacity and inert-atmosphere handling (glovebox or Schlenk line), while the ester can be maintained under standard ambient laboratory storage. For applications requiring a polar, ionizable building block with minimal lipophilicity—such as fragment-based drug discovery or aqueous-compatible coupling reactions—the sodium salt is the appropriate choice over the ester.

Physicochemical profiling Compound management Property-based design

Documented Patent Intermediate Status with Multi-Vendor Commercial Availability at ≥95% Purity

Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate is explicitly referenced as a synthetic intermediate in PCT patent application WO 2011098904 A1 (Laurent, A., et al., 2011) describing IAP BIR domain binding compounds, providing documented precedent for its use in biologically relevant chemical series [1]. The compound is commercially stocked by multiple independent vendors including BOC Sciences, Biosynth, TRC (Toronto Research Chemicals), Enamine, and Chemenu, with catalog purity specifications of ≥95% . This multi-vendor sourcing mitigates single-supplier procurement risk and is atypical for niche heterocyclic building blocks. By contrast, the 1,2,4-oxadiazole isomer sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate shows sparser commercial availability, limiting procurement flexibility.

Chemical procurement Patent synthesis Supply chain

Recommended Research and Industrial Application Scenarios for Sodium 5-Phenyl-1,3,4-oxadiazole-2-carboxylate Based on Verified Differentiation Evidence


Medicinal Chemistry: Direct Alkylation for Oxadiazole-Containing Library Synthesis

In parallel medicinal chemistry library production, Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate can be directly alkylated with diverse alkyl/benzyl halides in DMF or DMSO without a prior deprotonation step, reducing each synthetic sequence by one unit operation versus the free acid route . The resulting ester-linked 1,3,4-oxadiazole products benefit from the isomer's established order-of-magnitude lower log D and superior solubility relative to 1,2,4-oxadiazole counterparts, directly improving compound developability profiles [1].

Biochemical and Cell-Based Assay Preparation: Aqueous-Compatible Stock Solution Formulation

For high-throughput screening campaigns requiring compound stock solutions with minimized organic solvent content, the sodium salt's improved aqueous compatibility (relative to the free acid, XLogP3 = 1.3) enables preparation of dosing solutions with reduced DMSO concentrations, thereby decreasing solvent-induced cytotoxicity artifacts in cell-based assays [1]. The compound's ≥95% commercial purity from multiple vendors ensures batch-to-batch reproducibility in screening workflows .

Process Chemistry: Scalable Intermediate for Pharmaceutical Patent Routes

As a documented intermediate in the WO 2011098904 A1 patent family for IAP BIR domain binding compounds, Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate provides a precedented building block for process development of apoptosis-targeting therapeutics . The multi-vendor commercial supply (≥5 independent suppliers at ≥95% purity) mitigates single-source procurement risk during scale-up campaigns [1], while the 1,3,4-oxadiazole isomer's favorable metabolic stability profile—established across the AstraZeneca compound collection—supports its selection over 1,2,4-oxadiazole alternatives in lead optimization .

Fragment-Based Drug Discovery: Low-Lipophilicity Oxadiazole Scaffold with Synthetic Tractability

In fragment-based drug discovery (FBDD), where low molecular weight (212.14 g/mol) and low lipophilicity are desirable fragment properties, the sodium salt provides a polar, ionizable oxadiazole fragment that can be directly elaborated via nucleophilic displacement without pre-functionalization . Its topological polar surface area (TPSA) of 79.1 Ų and the class-level evidence for favorable aqueous solubility and metabolic stability of the 1,3,4-oxadiazole isomer make it a suitable starting point for fragment growing campaigns targeting enzymes with polar active sites [1].

Quote Request

Request a Quote for Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.